[(4-Chlorobenzoyl)oxy]acetic acid

Pharmaceutical Impurity Profiling Physicochemical Differentiation Chromatographic Selectivity

[(4-Chlorobenzoyl)oxy]acetic acid (CAS 10414-67-2), systematically named 2-(4-chlorobenzoyl)oxyacetic acid or benzoic acid, 4-chloro-, carboxymethyl ester, is a low-molecular-weight (214.60 g/mol, C₉H₇ClO₄) chlorinated aromatic ester. It is not an active pharmaceutical ingredient (API) itself but a recognized and fully characterized impurity of the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and acemetacin, designated as Indometacin Impurity 17 and Acemetacin Impurity 2, respectively.

Molecular Formula C9H7ClO4
Molecular Weight 214.6 g/mol
CAS No. 10414-67-2
Cat. No. B3060899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Chlorobenzoyl)oxy]acetic acid
CAS10414-67-2
Molecular FormulaC9H7ClO4
Molecular Weight214.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC(=O)O)Cl
InChIInChI=1S/C9H7ClO4/c10-7-3-1-6(2-4-7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12)
InChIKeyWQMYKQBNRIRXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Chlorobenzoyl)oxy]acetic Acid (CAS 10414-67-2): An Essential Indomethacin/Acemetacin Impurity Reference Standard for Regulated Pharmaceutical Analysis


[(4-Chlorobenzoyl)oxy]acetic acid (CAS 10414-67-2), systematically named 2-(4-chlorobenzoyl)oxyacetic acid or benzoic acid, 4-chloro-, carboxymethyl ester, is a low-molecular-weight (214.60 g/mol, C₉H₇ClO₄) chlorinated aromatic ester . It is not an active pharmaceutical ingredient (API) itself but a recognized and fully characterized impurity of the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and acemetacin, designated as Indometacin Impurity 17 and Acemetacin Impurity 2, respectively [1][2]. Its primary scientific and industrial value lies exclusively in its use as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) during the pharmaceutical development and manufacturing of these APIs [3].

Why Generic Aryloxyacetic Acid Analogs Cannot Substitute for [(4-Chlorobenzoyl)oxy]acetic Acid in Regulated Impurity Profiling


In the context of pharmaceutical quality control, an impurity reference standard's value is derived not from broad biological activity but from its absolute structural fidelity to a specific process-related or degradation product. [(4-Chlorobenzoyl)oxy]acetic acid is defined by a precise combination of a 4-chlorobenzoyl ester and a carboxymethyl group . Generic substitution with other aryloxyacetic acids (e.g., 4-chlorophenoxyacetic acid, benzoyloxyacetic acid) fails because they lack the exact chromatographic retention time, mass spectrometric fragmentation pattern, and UV absorption profile mandated for unambiguous identification and quantification of this specific impurity in indomethacin and acemetacin drug substances and products [1][2]. Using an incorrect standard leads to failed system suitability tests, inaccurate impurity quantitation, and potential rejection of a drug batch by regulatory authorities, as ICH Q3A and pharmacopeial monographs require the use of a characterized reference standard for each specified impurity [3].

Procurement-Grade Evidence for [(4-Chlorobenzoyl)oxy]acetic Acid: Differentiation from Closest Analogs and Alternatives


Differentiation from the Primary Degradation Impurity 4-Chlorobenzoic Acid Based on LogP and pKa

[(4-Chlorobenzoyl)oxy]acetic acid is often confused with 4-chlorobenzoic acid (CAS 74-11-3), which is Indomethacin EP Impurity A and the primary hydrolytic degradation product of indomethacin. However, the esterified compound is significantly more lipophilic. Its calculated LogP is 1.58, which is substantially higher than that of 4-chlorobenzoic acid (predicted LogP ~1.08, based on its free acid form and lower molecular weight), leading to a marked difference in reversed-phase HPLC retention . Furthermore, its predicted pKa of 2.48 ± 0.10 indicates a weaker acidity compared to 4-chlorobenzoic acid, a property that impacts its ionization state in mobile phases and its extraction behavior during sample preparation .

Pharmaceutical Impurity Profiling Physicochemical Differentiation Chromatographic Selectivity

Differentiation from the Acemetacin Impurity D (76812-64-1) by Molecular Weight and Structural Complexity

Acemetacin is the glycolic acid ester of indomethacin, and its synthesis generates a family of structurally related impurities. Acemetacin Impurity D (CAS 76812-64-1) is a process-related impurity with the formula C₂₅H₂₆ClNO₆ and a molecular weight of 471.93 g/mol, which is more than double that of [(4-Chlorobenzoyl)oxy]acetic acid (214.60 g/mol). This arises from the presence of an additional indole-3-acetic acid moiety linked via an ester bond [1]. The target compound, being a much smaller and simpler benzoyl ester, originates from a different synthetic pathway—likely the incomplete reaction of 4-chlorobenzoyl chloride with glycolic acid—and thus serves as an entirely distinct marker for process control. Its low molecular weight also makes it more volatile and better suited for GC-MS analysis compared to the non-volatile, high-molecular-weight Impurity D.

Acemetacin Impurity Library Synthetic Route Impurities Quality by Design (QbD)

Differentiation from Closely Related Aryloxyacetic Acid Herbicides Based on Bioactivity Profile

Due to its structural analogy to synthetic auxin herbicides like 4-chlorophenoxyacetic acid (4-CPA), the compound has been screened for off-target activities. In one study, [(4-Chlorobenzoyl)oxy]acetic acid showed no inhibition of the enzyme chorismate mutase (EC 5.4.99.5) from E. coli, which is a key target in the shikimate pathway . This contrasts with 4-CPA analogs, which have been reported to interact with plant growth regulation pathways. In a separate human target panel, the compound was tested for inhibition of recombinant human acetyl-CoA carboxylase 1 (ACC1), showing a weak inhibitory concentration of 1.95 µM (1950 nM) [1]. While this is a low-level interaction, the defined inactivity against acetylcholinesterase (no inhibition at 100 µM) further differentiates its selectivity profile from other benzoic acid esters that may exhibit broader neuro-activity .

Selectivity Profile Enzyme Inhibition Off-Target Activity

Regulatory Compliance Differentiation: ISO 17034 Certified Reference Material vs. Uncertified Chemical Reagent

The compound is commercially available not just as a chemical reagent (typically ≥95% purity) but as a certified reference material (CRM) produced under ISO 17034 accreditation [1]. For example, CATO Research Chemicals supplies this compound as an ISO 17034-certified standard, accompanied by a comprehensive certificate of analysis including NMR, MS, HPLC, IR, and UV data [1]. This is in direct contrast to a generic, high-purity reagent from a non-accredited supplier, where the purity value alone does not guarantee identity or provide the full characterization package required by regulatory bodies. The ISO 17034 standard ensures metrological traceability, demonstrated homogeneity, and assessed stability, which are essential for generating admissible data in a regulatory submission [2].

ISO 17034 Reference Standard Traceability Pharmaceutical Quality Control Method Validation

Quantified Purity and Stability Profile for Reliable Quantitation in a Validated HPLC Method

The analytical utility of a reference standard is directly tied to its purity and stability. Suppliers of this compound specify a minimum purity level of >95% (by HPLC) [1]. A higher purity standard minimizes the correction factor needed for quantitation, directly improving the accuracy of the assay. For instance, when used as an external standard to quantify a specified impurity with a limit of ≤0.10% (the ICH Q3A identification threshold for a drug substance with a maximum daily dose ≤2 g/day), a standard with 95% purity introduces a 5% correction, which is manageable. A lower-purity standard (e.g., 90%) would introduce a larger and potentially unacceptable correction factor. Furthermore, the documented storage condition of 2-8°C and a defined retest period of 3 years from the supplier provides a verified stability window, ensuring the standard's value is maintained over the course of a typical drug development project [1].

Quantitative NMR Organic Impurity Limits Stability Indicating Assay

Defined Application Scenarios for [(4-Chlorobenzoyl)oxy]acetic Acid Based on its Role as a Certified Impurity Reference Standard


Method Development and Validation for Indomethacin/Acemetacin API Release Testing

An analytical development laboratory developing a new stability-indicating HPLC method for an indomethacin or acemetacin drug substance must have this specific compound to establish system suitability, determine relative response factors (RRFs), and demonstrate specificity by achieving baseline separation from the API and other specified impurities. The certified identity and purity, demonstrated by its full characterization package, are used to anchor the method's quantitation, ensuring the method is fit for ICH Q2(R1) validation [1][2].

Batch Release and Ongoing Stability Quality Control (QC)

A QC laboratory in a GMP manufacturing facility uses the ISO 17034-certified version of this standard to perform routine impurity testing on every manufactured lot of indomethacin API or finished drug product. The standard's documented long-term stability at 2-8°C ensures consistent analytical performance over a multi-year product lifecycle, while its accredited certification provides the necessary traceability for regulatory inspections [1].

Forced Degradation Studies to Establish Degradation Pathways

A formulation scientist investigating the intrinsic stability of a new acemetacin drug product uses this standard in a forced degradation study. While 4-chlorobenzoic acid is the major hydrolytic degradant, the presence of [(4-Chlorobenzoyl)oxy]acetic acid at low levels after oxidative stress confirms a secondary degradation route involving the glycolic ester side chain. The compound's unique retention time and mass spectrum, which are clearly distinct from those of other process impurities like Acemetacin Impurity D, allow it to be unambiguously identified and tracked during the development of a control strategy [2][3].

Negative Control in Biological Screening of Aryloxyacetic Acid Derivatives

A medicinal chemistry team synthesizing new aryloxyacetic acid analogs for enzyme inhibition studies procures this compound as a stable, structurally defined negative control. Its confirmed inactivity against acetylcholinesterase (no inhibition at 100 µM) and chorismate mutase ensures that any observed activity in new derivatives can be attributed to structural modifications rather than the benzoyl-acetic acid scaffold itself .

Quote Request

Request a Quote for [(4-Chlorobenzoyl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.